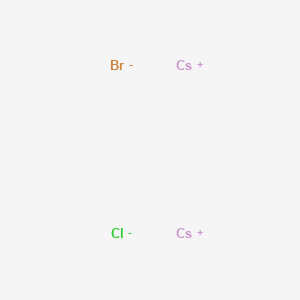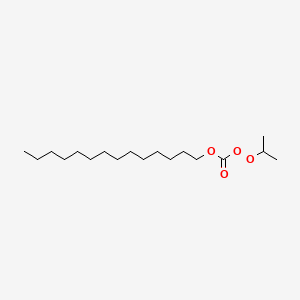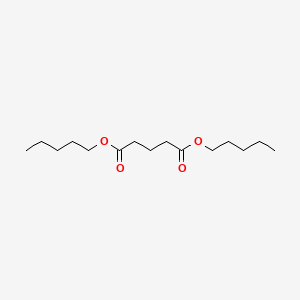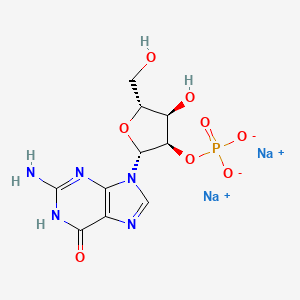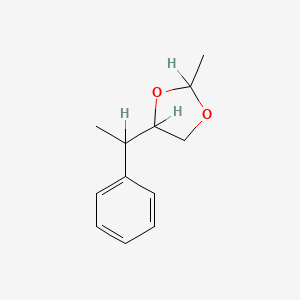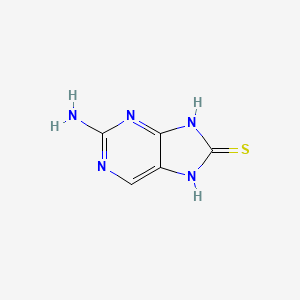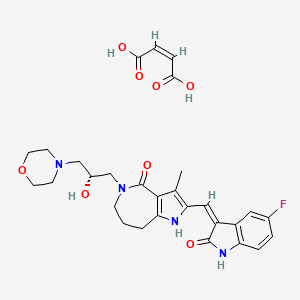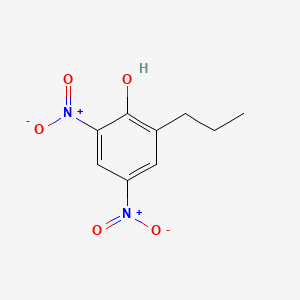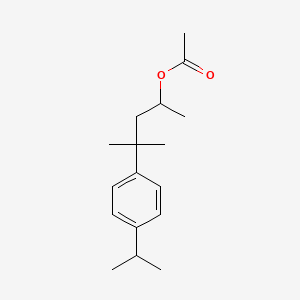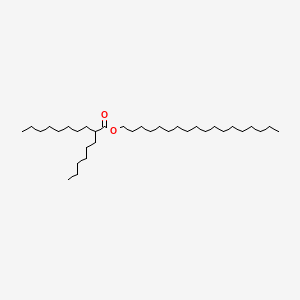
Octadecyl 2-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 2-hexyldecanoate is an ester compound formed from octadecanol and 2-hexyldecanoic acid. It is known for its long carbon chain structure, which imparts unique physical and chemical properties. This compound is often used in various industrial and scientific applications due to its stability and hydrophobic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 2-hexyldecanoate typically involves the esterification of octadecanol with 2-hexyldecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the mixture to a temperature range of 60-80°C to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester linkage, leading to the formation of carboxylic acids and alcohols.
Reduction: Reduction of the ester group can yield the corresponding alcohol and carboxylic acid.
Substitution: The ester group can be substituted by nucleophiles, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohol and carboxylic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecyl 2-hexyldecanoate finds applications in several scientific fields:
Chemistry: Used as a hydrophobic agent in the synthesis of amphiphilic molecules and as a phase transfer catalyst.
Biology: Employed in the formulation of lipid-based drug delivery systems due to its biocompatibility.
Medicine: Utilized in the development of lipid nanoparticles for targeted drug delivery.
Industry: Applied in the production of lubricants, surfactants, and cosmetics due to its emollient properties.
Mechanism of Action
The mechanism by which octadecyl 2-hexyldecanoate exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, enhancing membrane fluidity and permeability. This property is particularly useful in drug delivery, where it facilitates the encapsulation and release of therapeutic agents.
Comparison with Similar Compounds
- Octadecyl octanoate
- Hexadecyl 2-hexyldecanoate
- Dodecyl 2-hexyldecanoate
Comparison: Octadecyl 2-hexyldecanoate stands out due to its longer carbon chain, which imparts greater hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly suitable for applications requiring long-lasting hydrophobic coatings or stable lipid formulations.
Properties
CAS No. |
93982-01-5 |
|---|---|
Molecular Formula |
C34H68O2 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
octadecyl 2-hexyldecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-24-26-29-32-36-34(35)33(30-27-12-9-6-3)31-28-25-14-11-8-5-2/h33H,4-32H2,1-3H3 |
InChI Key |
SHINCAFTGSFLIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


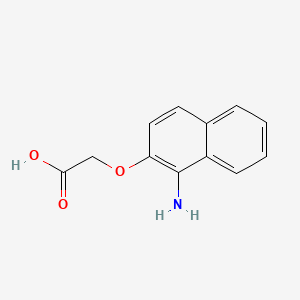
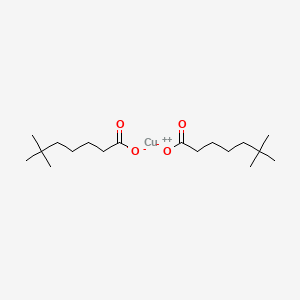
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)
